2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the acetamide class of heterocyclic molecules, characterized by a 1,2-dihydroisoquinolin-1-one core substituted with a methoxy group at position 5 and an acetamide linker connected to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, which is critical for pharmacokinetic optimization in drug discovery . The 5-methoxy substitution on the isoquinoline ring may influence electronic properties and binding interactions with biological targets, such as enzymes or receptors involved in inflammatory or oncological pathways.
Properties
IUPAC Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-27-16-7-3-6-15-14(16)8-9-24(18(15)26)11-17(25)23-13-5-2-4-12(10-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDCJPNYNTYJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone structure.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Trifluoromethyl-Substituted Phenylacetamide Moiety: This step involves the coupling of the isoquinolinone intermediate with a trifluoromethyl-substituted phenylacetamide derivative, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The methoxy and trifluoromethyl groups can be substituted under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include oxidized isoquinolinone derivatives, reduced amides, and various substituted phenylacetamides.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. Isoquinoline derivatives are known for their ability to inhibit cancer cell proliferation. For instance, studies have shown that related compounds exhibit significant growth inhibition against various cancer cell lines, such as HCT-116 and MCF-7, with IC50 values indicating potent activity .
The mechanisms through which these compounds exert their effects may involve:
- Inhibition of Enzyme Activity : Compounds similar to 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide have been shown to interact with specific enzymes involved in cancer metabolism.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. Isoquinoline derivatives have been recognized for their inherent antibacterial properties due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways . The effectiveness against various bacterial strains suggests potential applications in developing new antimicrobial agents.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:
- Reaction of 5-Methoxy-1-oxo-1,2-dihydroisoquinoline : This is reacted with 4-(trifluoromethyl)phenylacetic acid under controlled conditions.
- Use of Catalysts and Specific Solvents : These are employed to achieve high yields and purity.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of isoquinoline derivatives, a related compound demonstrated significant inhibition against several cancer cell lines with percent growth inhibitions exceeding 85% . This suggests that the structural features of isoquinoline derivatives may confer selective targeting capabilities to cancerous cells.
Case Study 2: Antimicrobial Activity
A separate study evaluated the antimicrobial properties of isoquinoline derivatives, revealing that certain compounds exhibited notable effectiveness against common bacterial strains. The mechanism was attributed to their ability to disrupt bacterial metabolic processes .
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s isoquinolinone core and trifluoromethyl group are key to its binding affinity and activity. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s dihydroisoquinolinone core distinguishes it from other acetamide derivatives. Below is a comparative analysis of its structural and synthetic attributes relative to analogs:
Functional Group Impact on Bioactivity
- Trifluoromethyl (CF₃) Group: Present in both the target compound and compound 13 , this group increases lipophilicity (logP) and resistance to oxidative metabolism. However, compound 13’s benzothiazole core may limit blood-brain barrier (BBB) penetration compared to the target’s dihydroisoquinoline, which is smaller and less polar.
- Methoxy (OCH₃) Group : The 5-OCH₃ in the target compound contrasts with the 4-OCH₃ in compound 27 . Positional differences can alter electronic effects (e.g., resonance donation) and hydrogen-bonding capacity, impacting target affinity.
- Fluorine vs.
Biological Activity
2-(5-Methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound belonging to the isoquinoline derivative class. Its unique structural features, including a methoxy group and a trifluoromethyl-substituted phenyl group, contribute to its diverse biological activities. This article delves into the compound's synthesis, biological activities, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes the reaction of 5-methoxy-1-oxo-1,2-dihydroisoquinoline with 3-(trifluoromethyl)phenylacetic acid under controlled conditions. Key reaction conditions often involve:
- Catalysts : To facilitate the reaction.
- Solvents : Specific solvents are chosen to optimize yield and purity.
- Temperature Control : Maintaining precise temperatures during reactions is crucial for successful synthesis.
Biological Activities
The compound exhibits a range of biological activities attributed to its structural components. Notably, isoquinoline derivatives are often linked to various pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific cancer cell pathways.
- Antimicrobial Effects : The unique functional groups enhance its potential as an antimicrobial agent against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Potential inhibition of tumor growth | |
| Antimicrobial | Efficacy against various bacterial strains | |
| Anticonvulsant | Activity observed in seizure models |
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions modulate their activity and influence various biological pathways. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression.
- Receptor Modulation : It could interact with neurotransmitter receptors, contributing to its anticonvulsant properties.
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of this compound. For example:
-
Anticancer Studies :
- In vitro tests demonstrated that the compound significantly reduced cell viability in several cancer cell lines, indicating its potential as a lead candidate for drug development against malignancies.
- Anticonvulsant Activity :
Table 2: Case Study Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
